molecular formula C4H4F3NO B2484008 4,4,4-Trifluoro-3-hydroxybutanenitrile CAS No. 57165-85-2

4,4,4-Trifluoro-3-hydroxybutanenitrile

Cat. No.: B2484008
CAS No.: 57165-85-2
M. Wt: 139.077
InChI Key: NCKPCYRKCHNXIW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves several steps. One common method includes the reaction of 4,4,4-Trifluorobutanenitrile with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, altering their activity and function. The hydroxyl and nitrile groups also play a role in its reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxybutanenitrile can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKPCYRKCHNXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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